1-(4-Phenoxybutyl)imidazole

Description

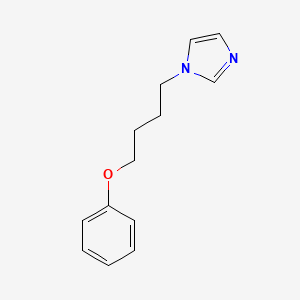

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-phenoxybutyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-6-13(7-3-1)16-11-5-4-9-15-10-8-14-12-15/h1-3,6-8,10,12H,4-5,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRFKWKSNLBXIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 1 4 Phenoxybutyl Imidazole

The preparation of 1-(4-phenoxybutyl)imidazole can be achieved through established synthetic methodologies in organic chemistry. A common approach involves the N-alkylation of imidazole (B134444) with a suitable phenoxybutyl halide.

A representative synthesis involves the reaction of imidazole with 1-bromo-4-phenoxybutane. researchgate.net In a typical procedure, sodium hydride is used as a base to deprotonate the imidazole, generating the imidazolide (B1226674) anion. researchgate.net This nucleophilic anion then displaces the bromide from 1-bromo-4-phenoxybutane in a solvent such as tetrahydrofuran (B95107) (THF) to yield the desired product. researchgate.net

The following table outlines the reagents and conditions for a reported synthesis of this compound. researchgate.net

Table 1: Synthetic Route for this compound

| Step | Reagents and Conditions | Product |

| N-Alkylation | Imidazole, Sodium Hydride (NaH), 1-bromo-4-phenoxybutane, Tetrahydrofuran (THF), 60°C, 3 hours | This compound |

The characterization of this compound relies on standard spectroscopic techniques to confirm its molecular structure. While specific data for this exact compound is not extensively published, the expected spectroscopic features can be inferred from closely related structures, such as 1-benzyl-3-(4-phenoxybutyl)-1H-imidazol-3-ium bromide. arabjchem.org

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons of the imidazole ring, the phenoxy group, and the butyl chain. The chemical shifts and splitting patterns would confirm the connectivity of these fragments. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including those in the imidazole ring, the phenyl ring, and the butyl linker. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic and aliphatic portions, C=C and C=N stretching of the imidazole and phenyl rings, and C-O stretching of the ether linkage. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₆N₂O), which is 216.28 g/mol . Fragmentation patterns would further support the proposed structure. |

Physicochemical Properties

Established Synthetic Routes for this compound

The synthesis of this compound is typically achieved through a two-step process. This involves the initial synthesis of a precursor, 4-phenoxybutyl bromide, via the Williamson ether synthesis, followed by the N-alkylation of an imidazole ring.

Williamson Ether Reaction for Precursor Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. masterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide through an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.commdpi.comyoutube.com In this reaction, a new carbon-oxygen bond is formed as the nucleophilic alkoxide attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. masterorganicchemistry.comyoutube.com

For the synthesis of the key precursor, 4-phenoxybutyl bromide, phenol (B47542) is reacted with a suitable alkylating agent like 1,4-dibromobutane (B41627). The first step involves the deprotonation of phenol using a base to form the more nucleophilic phenoxide ion. khanacademy.orgyoutube.com This is a critical step as neutral alcohols react very slowly with alkyl halides. masterorganicchemistry.com Common bases used for this deprotonation include sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH). khanacademy.orgutahtech.edu The resulting phenoxide ion then acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,4-dibromobutane in an SN2 reaction to form the ether linkage, yielding 4-phenoxybutyl bromide. youtube.com

The reaction conditions for Williamson ether synthesis can influence the yield, which typically ranges from 50-95% in laboratory settings. nih.gov Solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF) are commonly employed, and the reaction is often conducted at temperatures between 50-100 °C over 1 to 8 hours. nih.gov For less reactive alkylating agents, a catalyst like an iodide salt can be added to improve the reaction rate. nih.gov

Table 1: General Conditions for Williamson Ether Synthesis

| Parameter | Condition | Source(s) |

| Reaction Type | SN2 (Bimolecular Nucleophilic Substitution) | masterorganicchemistry.com |

| Nucleophile | Alkoxide/Phenoxide Ion | khanacademy.org |

| Electrophile | Primary Alkyl Halide (e.g., 1,4-dibromobutane) | masterorganicchemistry.comyoutube.com |

| Base | Sodium Hydroxide (NaOH), Sodium Hydride (NaH) | khanacademy.orgutahtech.edu |

| Solvent | Acetonitrile, N,N-Dimethylformamide (DMF) | nih.gov |

| Temperature | 50–100 °C | nih.gov |

| Duration | 1–8 hours | nih.gov |

| Typical Yield | 50–95% | nih.gov |

N-Alkylation of 1H-Imidazole: Reaction Conditions and Yield Optimization

The second step in forming this compound is the N-alkylation of the 1H-imidazole ring with the previously synthesized 4-phenoxybutyl bromide. This reaction also proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the imidazole ring acts as the nucleophile. mdpi.com

To enhance the nucleophilicity of the imidazole, a base is typically used to deprotonate it, forming the imidazolide (B1226674) anion. Common bases for this purpose include potassium carbonate (K₂CO₃) combined with potassium hydroxide (KOH), or sodium hydride (NaH) in a suitable solvent like tetrahydrofuran (B95107) (THF). mdpi.combeilstein-journals.orgd-nb.info The choice of base and solvent system is crucial for optimizing the reaction and achieving high regioselectivity, particularly for substituted imidazoles where alkylation can occur at different nitrogen atoms. beilstein-journals.orgd-nb.info For unsubstituted imidazole, this is not a concern.

Studies on the N-alkylation of N-alkylimidazoles with 4-phenoxybutyl bromide have shown that conventional heating in toluene (B28343) at 80°C for 18 hours can produce the desired product in yields ranging from 78% to 85%. mdpi.com Optimization of reaction conditions is key to maximizing yield and minimizing reaction time. For instance, using a strong base like NaH in THF has been shown to be a promising system for achieving high N-1 regioselectivity in the alkylation of various substituted indazoles, a related class of heterocycles. beilstein-journals.orgd-nb.info

Table 2: N-Alkylation of Imidazole Derivatives with 4-Phenoxybutyl Bromide

| Method | Base/Solvent | Temperature | Time | Yield | Source(s) |

| Conventional | K₂CO₃/KOH in Acetonitrile | 80 °C | 16 h | - | mdpi.com |

| Conventional | - in Toluene | 80 °C | 18 h | 78-85% | mdpi.com |

| Ultrasound | - in Toluene | 80 °C | 5 h | 85-92% | mdpi.com |

Advanced Synthetic Strategies for Imidazole Derivatives

Beyond the classical two-step synthesis, several advanced methodologies have been developed for the construction and derivatization of the imidazole core. These strategies offer improvements in efficiency, diversity, and environmental impact.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for synthesizing highly substituted imidazoles in a single step from three or more starting materials. organic-chemistry.orgtandfonline.com The van Leusen imidazole synthesis is a well-known example, reacting an aldehyde, a primary amine, and a tosylmethyl isocyanide (TosMIC) to form 1,4,5-trisubstituted imidazoles. organic-chemistry.orgacs.org This approach is highly modular, allowing for significant structural diversity in the final products. rsc.org

Other MCRs have been developed that utilize different starting materials. For instance, a four-component reaction involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can be heated under solvent-free conditions to yield 1,2,4-trisubstituted 1H-imidazoles in very good yields. organic-chemistry.org Similarly, erbium triflate has been used to catalyze the reaction of α-azido chalcones, aryl aldehydes, and anilines to produce highly substituted imidazoles. organic-chemistry.org These methods provide rapid access to complex imidazole libraries from readily available precursors. tandfonline.com

Metal-Catalyzed Cyclization and N-Arylation Methods

Transition metal catalysis has become an indispensable tool for the synthesis of nitrogen-containing heterocycles, including imidazoles. mdpi.comscilit.com Metal-catalyzed cyclization reactions can construct the imidazole ring from various precursors. For example, iron-catalyzed reactions can synthesize highly substituted imidazoles from α,β-unsaturated ketones and amidines. mdpi.com Copper salts have also been shown to effectively catalyze the oxidative diamination of terminal alkynes with amidines to form 1,2,4-trisubstituted imidazoles. chim.it

Metal-catalyzed cross-coupling reactions are also pivotal for the N-arylation of imidazoles, a key step in synthesizing many biologically active compounds. While the synthesis of this compound involves N-alkylation, N-arylation methods are crucial for creating a diverse range of derivatives. Copper- and palladium-catalyzed reactions are the most common. nih.govscirp.orgmdpi.com

Copper-Catalyzed N-Arylation: Often referred to as the Ullmann condensation, this method couples imidazoles with aryl halides. Modern protocols use catalytic amounts of copper salts (e.g., CuI or CuO) with various ligands and bases, operating under milder conditions than the classical stoichiometric reactions. nih.govmdpi.com Inexpensive and stable Salen-Cu(II) complexes have been shown to catalyze the N-arylation of imidazoles with aryl iodides and bromides in moderate to excellent yields without the need for an inert atmosphere. scirp.org

Palladium-Catalyzed N-Arylation: Palladium catalysts, particularly with specialized phosphine (B1218219) ligands, offer high efficiency for the N-arylation of imidazoles. nih.gov These systems can achieve complete N1-selectivity in unsymmetrical imidazoles. nih.govmit.edu However, imidazoles can sometimes inhibit the catalyst, a challenge that can be overcome by pre-activating the palladium-ligand complex before introducing the imidazole substrate. nih.govmit.edu

Green Chemistry Approaches: Ultrasound-Assisted Synthesis of Imidazolium-Based Analogs

In line with the principles of green chemistry, ultrasound irradiation has emerged as an effective technique to accelerate reactions, improve yields, and reduce reaction times. This method has been successfully applied to the synthesis of imidazolium-based ionic liquids, which are structurally analogous to N-alkylated imidazoles. mdpi.commdpi.comnih.gov

Specifically, the N-alkylation (quaternization) of 1-alkylimidazoles with 4-phenoxybutyl bromide to form 1-alkyl-3-(4-phenoxybutyl)imidazolium bromide has been studied under both conventional heating and ultrasound irradiation. mdpi.comarabjchem.org While conventional heating in toluene at 80°C required 18 hours to achieve yields of 78-85%, applying ultrasound under the same solvent and temperature conditions drastically reduced the reaction time to just 5 hours, while simultaneously increasing the yields to a range of 85-92%. mdpi.com This demonstrates that ultrasound-assisted synthesis is a facile and green procedure that offers a significant improvement over traditional methods. mdpi.comnih.govresearchgate.net

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Quaternization

| Method | Reagents | Solvent | Temperature | Time | Yield | Source(s) |

| Conventional | 1-Alkylimidazole + 4-Phenoxybutyl Bromide | Toluene | 80 °C | 18 h | 78-85% | mdpi.comarabjchem.org |

| Ultrasound | 1-Alkylimidazole + 4-Phenoxybutyl Bromide | Toluene | 80 °C | 5 h | 85-92% | mdpi.com |

Preparation of Functionalized this compound Analogs and Ionic Liquids

The synthesis of functionalized derivatives of this compound is a key area of research, with a strong focus on the generation of ionic liquids (ILs). mdpi.com ILs are salts with low melting points, typically composed of an organic cation and a variety of anions, which exhibit unique properties such as low vapor pressure, high thermal stability, and high ionic conductivity. mdpi.com The preparation of these compounds from this compound is a two-step process involving quaternization of the imidazole ring followed by anion metathesis. mdpi.comnih.gov

Quaternization is the key initial step in converting this compound into its corresponding imidazolium (B1220033) salts. This reaction involves the alkylation of the second nitrogen atom on the imidazole ring, transforming the neutral imidazole into a cationic imidazolium entity. mdpi.com

The general approach involves the reaction of a 1-alkyl-1H-imidazole with 1-bromo-4-phenoxybutane or, more commonly, the reaction of this compound with various alkyl halides. mdpi.com For instance, a series of 1-alkyl-3-(4-phenoxybutyl)imidazolium halides were synthesized by reacting N-alkylimidazoles with an excess of 1-bromo-4-phenoxybutane in toluene at 80°C for 18 hours. This method resulted in the formation of the desired imidazolium halides in good yields, ranging from 78% to 85%. mdpi.com

The reaction can be represented as follows: 1-Alkyl-1H-imidazole + 1-Bromo-4-phenoxybutane → 1-Alkyl-3-(4-phenoxybutyl)imidazolium bromide

A variety of alkyl halides can be used in this quaternization step, leading to a diverse range of imidazolium cations with different alkyl chain lengths on the second nitrogen atom. This structural tunability is a key feature in designing ionic liquids with specific properties.

Table 1: Synthesis of 1-Alkyl-3-(4-phenoxybutyl)imidazolium Halides

| 1-Alkyl-1H-imidazole | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Methylimidazole | 1-Bromo-4-phenoxybutane | Toluene | 80 | 18 | 1-Methyl-3-(4-phenoxybutyl)imidazolium bromide | 85 |

| 1-Ethylimidazole | 1-Bromo-4-phenoxybutane | Toluene | 80 | 18 | 1-Ethyl-3-(4-phenoxybutyl)imidazolium bromide | 82 |

| 1-Propylimidazole | 1-Bromo-4-phenoxybutane | Toluene | 80 | 18 | 1-Propyl-3-(4-phenoxybutyl)imidazolium bromide | 80 |

This table is based on data from a study on the synthesis of new eco-friendly 1-alkyl-3-(4-phenoxybutyl) imidazolium-based ionic liquids. mdpi.com

Following the successful quaternization to form imidazolium halides, the subsequent step in the synthesis of a diverse range of ionic liquids is anion metathesis, also known as anion exchange. mdpi.comnih.gov This process involves replacing the initial halide anion (e.g., bromide) with a different anion, which can significantly alter the physicochemical properties of the resulting ionic liquid. mdpi.com

The anion exchange is typically achieved by reacting the 1-alkyl-3-(4-phenoxybutyl)imidazolium halide with a slight excess of a metal salt of the desired anion (e.g., sodium or potassium salts). mdpi.comnih.gov The reaction is often carried out in a suitable solvent, such as dichloromethane or acetonitrile. mdpi.comnih.gov The choice of the new anion is crucial as it influences properties like viscosity, solubility, and thermal stability of the final ionic liquid.

Commonly used salts for anion metathesis include sodium tetrafluoroborate (B81430) (NaBF₄), potassium hexafluorophosphate (B91526) (KPF₆), sodium trifluoroacetate (B77799) (CF₃COONa), sodium dicyanamide (B8802431) (NaN(CN)₂), sodium thiocyanate (B1210189) (NaSCN), and sodium nitrate (B79036) (NaNO₃). mdpi.comnih.gov The reaction proceeds by the precipitation of the insoluble metal halide salt (e.g., NaBr or KBr), which can be removed by filtration. The desired ionic liquid is then obtained by evaporating the solvent from the filtrate. mdpi.comnih.gov

Research has shown that this anion exchange can be performed under conventional heating or by using ultrasound irradiation, with the latter often leading to significantly shorter reaction times while maintaining good yields. mdpi.comnih.gov For example, under conventional heating, the reaction might take 3 hours at 70°C, whereas with ultrasound irradiation, the same reaction can be completed in 45 minutes at the same temperature. mdpi.comnih.gov

Table 2: Anion Metathesis of 1-Ethyl-3-(4-phenoxybutyl)imidazolium Bromide

| Starting Material | Anion Source | Solvent | Method | Temperature (°C) | Time | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1-Ethyl-3-(4-phenoxybutyl)imidazolium bromide | NaBF₄ | Dichloromethane | Conventional | 70 | 3 h | 1-Ethyl-3-(4-phenoxybutyl)imidazolium tetrafluoroborate | 92 |

| 1-Ethyl-3-(4-phenoxybutyl)imidazolium bromide | NaBF₄ | Dichloromethane | Ultrasound | 70 | 45 min | 1-Ethyl-3-(4-phenoxybutyl)imidazolium tetrafluoroborate | 95 |

| 1-Ethyl-3-(4-phenoxybutyl)imidazolium bromide | KPF₆ | Dichloromethane | Conventional | 70 | 3 h | 1-Ethyl-3-(4-phenoxybutyl)imidazolium hexafluorophosphate | 90 |

| 1-Ethyl-3-(4-phenoxybutyl)imidazolium bromide | KPF₆ | Dichloromethane | Ultrasound | 70 | 45 min | 1-Ethyl-3-(4-phenoxybutyl)imidazolium hexafluorophosphate | 94 |

| 1-Ethyl-3-(4-phenoxybutyl)imidazolium bromide | NaN(CN)₂ | Dichloromethane | Conventional | 70 | 3 h | 1-Ethyl-3-(4-phenoxybutyl)imidazolium dicyanamide | 93 |

This table presents data from a study detailing conventional and ultrasound-assisted synthesis of ionic liquids. mdpi.comnih.gov

Dye-Sensitized Solar Cell (DSSC) Sensitization

Catalytic Roles of Imidazole Scaffolds

The imidazole ring, a core component of this compound, is a privileged structure in chemistry and biology due to its unique electronic properties and ability to participate in various chemical interactions. ajrconline.org This versatility extends to the field of catalysis, where the imidazole scaffold plays crucial roles in biological systems and synthetic chemistry. It is found in the amino acid histidine, contributing to the catalytic activity of many enzymes. ajrconline.orgnih.gov Furthermore, substituted imidazoles and their derivatives serve as organocatalysts, precursors for stable carbene ligands, and components of functional materials. researchgate.net

Imidazole as Ligands in Metalloenzymes

The imidazole moiety, particularly from histidine residues, is a frequent and vital ligand for metal ions in the active sites of metalloenzymes. researchgate.netuzh.ch These enzymes are involved in a vast array of essential biological processes, and their function is often directly dependent on the coordination of a metal cofactor. nih.gov The nitrogen atoms of the imidazole ring are effective at binding to a variety of transition metal ions, including zinc, copper, iron, and manganese, thereby anchoring the metal ion and modulating its catalytic activity. uzh.chnih.govacs.org

In metalloenzymes, metal ions can serve to stabilize structures, facilitate electron transfer, or act as Lewis acids to activate substrates. nih.gov The imidazole side chain of histidine is one of the primary ligating groups in proteins, alongside carboxylate side chains of aspartate and glutamate. uzh.ch The coordination environment created by these ligands is critical for enzyme function. For example, in human carbonic anhydrase II, a catalytic zinc ion is bound by three histidine residues and a water molecule in a tetrahedral geometry at the bottom of a deep active site cleft. nih.gov This arrangement is crucial for the enzyme's role in pH regulation. Similarly, some matrix metalloproteinases feature a catalytic zinc ion coordinated by three histidine residues in a specific "HEXXHXXGXXH" motif. nih.gov

The interaction between imidazole and metal ions is not limited to a single coordination mode. Depending on the enzyme and the metal, varying numbers of imidazole ligands can create distinct coordination geometries, such as tetrahedral or octahedral, which in turn fine-tunes the metal's reactivity. nih.govnih.gov Studies have explored how modifying the number and position of imidazole ligands can affect metal ion affinity and coordination preference, demonstrating the controlled design of coordination environments. nih.gov This principle is fundamental to the function of natural metalloenzymes and provides a blueprint for the design of artificial enzymes. researchgate.netnih.gov

Table 1: Examples of Imidazole Coordination in Metalloenzymes

| Metalloenzyme | Metal Ion | Coordinating Residues | Biological Function | Citation |

|---|---|---|---|---|

| Carbonic Anhydrase II | Zn²⁺ | 3 Histidine, 1 Water | pH Regulation, CO₂ Hydration | nih.gov |

| Matrix Metalloproteinase (MMP) | Zn²⁺ | 3 Histidine | Peptide Hydrolysis | nih.gov |

| Nitric Oxide Synthase | Heme Iron | Imidazole derivatives bind near the heme | Nitric Oxide Synthesis | nih.gov |

| Imidazoleglycerol-phosphate dehydratase | Mn²⁺ | Imidazolate intermediate stabilized by Mn²⁺ | Histidine Biosynthesis | nih.gov |

Imidazolium Salts as Carbene Ligand Precursors in Metal Complexes

In the realm of synthetic chemistry, the imidazole scaffold is a cornerstone for the development of N-heterocyclic carbenes (NHCs). NHCs are a class of stable carbene species that have become predominant ligands in organometallic chemistry and transition-metal catalysis. researchgate.net They are prized for their strong σ-donating properties and the steric bulk provided by the substituents on the nitrogen atoms, which allows for fine-tuning of the electronic and steric properties of the resulting metal complexes. researchgate.net

The most common route to generating NHC ligands involves the deprotonation of a corresponding imidazolium salt precursor. rsc.org These salts, which can be symmetric or unsymmetric, are typically synthesized by the alkylation or arylation of an imidazole derivative. rsc.orgorganic-chemistry.org For instance, this compound could be further alkylated or arylated at its second nitrogen atom to produce an unsymmetrically substituted imidazolium salt. This salt then serves as a stable, storable precursor (a pro-ligand) that can be readily converted to the free NHC by treatment with a base. rsc.org

The resulting NHC can then be coordinated to a wide range of transition metals, including palladium, silver, gold, nickel, and platinum, to form highly active and stable catalysts. researchgate.netfrontiersin.org The synthesis of these ligand precursors has been extensively studied, with various methods developed to create a diversity of structures, including those with chiral substituents, flexible linkers, or multidentate coordination capabilities. researchgate.netrsc.org For example, methylene- or ethylene-bridged bis(imidazolium) salts have been used to generate chelating carbenes that form stable complexes with palladium. researchgate.net The stability and modularity of imidazolium salts make them exceptionally useful precursors for creating tailored NHC-metal complexes for specific catalytic applications. researchgate.netnih.gov

Table 2: General Synthesis of NHC-Metal Complexes from Imidazolium Salts

| Step | Description | Reactants | Product | Citation |

|---|---|---|---|---|

| 1. Salt Formation | Alkylation or arylation of an imidazole to form the precursor salt. | Imidazole derivative, Alkyl/Aryl Halide | Imidazolium Salt | rsc.org |

| 2. Deprotonation | Removal of the acidic proton between the two nitrogen atoms using a base. | Imidazolium Salt, Base | Free N-Heterocyclic Carbene (NHC) | rsc.org |

| 3. Metal Complexation | Reaction of the free NHC with a metal precursor. | Free NHC, Metal Salt/Complex | NHC-Metal Complex | researchgate.netfrontiersin.org |

Catalytic Applications in Organic Synthesis

The imidazole framework, embodied by compounds like this compound, is central to numerous catalytic applications in modern organic synthesis. ajrconline.orgresearchgate.net Imidazole derivatives can function as metal-free organocatalysts or as crucial ligands in transition-metal catalysis, enabling a wide variety of chemical transformations. nih.govnih.gov

As organocatalysts, the imidazole group can act through nucleophilic or general base catalysis. In its neutral form, the imidazole ring can act as a nucleophilic catalyst, for example, by attacking an electrophilic center to form an acylated or phosphorylated intermediate that is subsequently hydrolyzed. nih.gov

More prominently, imidazole-based ligands, particularly NHCs derived from imidazolium salts, are used to steer the reactivity and selectivity of transition-metal catalysts. nih.gov These NHC-metal complexes are effective in a multitude of cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, which are fundamental for forming carbon-carbon bonds. researchgate.net

Furthermore, the imidazole scaffold is utilized in the development of artificial metalloenzymes. rsc.orgrsc.org By incorporating metal complexes into protein or DNA scaffolds, researchers can create catalysts that combine the reactivity of a metal center with the selectivity offered by a biological environment. nih.govrsc.org In one such example, an artificial metalloenzyme photocatalyst was used for the [2+2] photocycloaddition between C-cinnamoyl imidazole and 4-methoxystyrene, demonstrating higher yields and rates compared to the metal complex alone. rsc.orgrsc.org The development of efficient methodologies for synthesizing substituted imidazoles, often through multicomponent reactions catalyzed by metals like copper or ruthenium, continues to expand the library of available imidazole-based catalysts and ligands for diverse synthetic applications. nih.govorganic-chemistry.org

Mechanistic and Structure Activity Relationship Sar Investigations of 1 4 Phenoxybutyl Imidazole and Its Analogs

Structure-Activity Relationship (SAR) in Antimicrobial Research (In Vitro)

Evaluation of Phenoxy Alkyl Imidazoles as Molecular Probes against Mycobacterium tuberculosis (In Vitro)

Phenoxy alkyl imidazoles represent a class of compounds investigated for their potential as antitubercular agents. Structure-activity relationship (SAR) studies have been crucial in understanding the structural requirements for their activity against Mycobacterium tuberculosis (Mtb).

In a high-throughput screen of a large chemical library, phenoxyalkylbenzimidazoles (PABs) were identified as potent inhibitors of Mtb growth. biorxiv.org Subsequent SAR studies revealed key structural features influencing their antimycobacterial potency. frontiersin.org While the phenoxy ring was a common feature, substitutions on this ring and the length of the alkyl linker were found to be critical. frontiersin.org

A pivotal study evaluated a series of phenoxy alkyl imidazoles to understand the importance of the benzimidazole (B57391) core present in the highly active PABs. acs.orgnih.gov This investigation included the compound 1-(4-Phenoxybutyl)imidazole . The findings indicated that while several imidazole (B134444) variants retained moderate activity against M. tuberculosis, the benzimidazole core appeared to confer optimal antitubercular activity. acs.orgnih.gov Many of the phenoxy alkyl imidazole analogs, including this compound, lost significant activity compared to their benzimidazole counterparts. acs.orgnih.gov

Specifically, the replacement of the benzimidazole with a simple imidazole resulted in a loss of activity. frontiersin.org This suggests that the benzene (B151609) ring of the benzimidazole core is important, though not strictly essential, for potent action against Mtb. acs.orgnih.gov Further modifications, such as replacing the phenoxy group with an anilinyl group, led to improved activity and solubility in the benzimidazole series. frontiersin.org

The following table summarizes the in vitro antitubercular activity of selected phenoxy alkyl imidazole analogs compared to a benzimidazole variant.

| Compound ID | Structure | Linker Length | MIC99 (µM) against M. tuberculosis |

| 59 | This compound | 4 carbons | > 20 |

| 61 | 1-(3-Phenoxypropyl)imidazole | 3 carbons | 8.3 ± 0.9 |

| 62 | 1-(5-Phenoxypentyl)imidazole | 5 carbons | 10.3 ± 0.4 |

| 54 (Benzimidazole analog) | 2-Ethyl-5-methyl-1-(3-phenoxypropyl)benzimidazole | 3 carbons | 0.061 ± 0.008 |

| Data sourced from Chandrasekera et al., 2017. acs.orgnih.gov |

Identification and Characterization of Molecular Targets: Focus on QcrB Pathway Interaction

A significant breakthrough in understanding the mechanism of action of phenoxy alkyl imidazoles and their more potent benzimidazole analogs (PABs) has been the identification of their molecular target. Research has demonstrated that these compounds likely inhibit the cytochrome bc1 complex of the electron transport chain by targeting QcrB, the b subunit of the ubiquinol (B23937) cytochrome c reductase. acs.orgnih.govnih.govasm.org

The evidence for QcrB as the target came from the generation of spontaneous resistant mutants of Mycobacterium bovis BCG against PAB compounds. acs.org Whole-genome sequencing of these resistant mutants identified a single nucleotide polymorphism in the qcrB gene. acs.orgplos.org This mutation conferred cross-resistance to other PAB compounds, strongly suggesting a common target. acs.orgplos.org Strains with mutations in qcrB were resistant to all tested PAB compounds, further solidifying QcrB as the primary target. acs.orgnih.gov

The inhibition of the QcrB subunit of the cytochrome bc1 complex disrupts the electron transport chain, which is essential for generating ATP through oxidative phosphorylation in M. tuberculosis. nih.govasm.org This disruption leads to a depletion of intracellular ATP stores. asm.org Interestingly, M. tuberculosis can exhibit temporary resistance to QcrB inhibitors by rerouting its electron transport chain and upregulating the alternative cytochrome bd oxidase. nih.govasm.orgnih.gov

The phenoxyalkylimidazole (PAI) series, which includes this compound, also targets QcrB. nih.gov These compounds are attractive due to their potent anti-tubercular activity by inhibiting Mtb respiration. nih.gov The imidazo[1,2-a]pyridine (B132010) (IP) series of inhibitors also targets QcrB, demonstrating that this is a vulnerable target in Mtb. plos.org

Correlative Studies of Alkyl Chain Length and In Vitro Antimicrobial Potency of Ionic Liquids

The antimicrobial activity of imidazolium-based ionic liquids (ILs) has been shown to be significantly influenced by the length of the alkyl chain substituent on the imidazolium (B1220033) ring. Numerous studies have established a clear correlation between increasing alkyl chain length and enhanced antimicrobial potency against a variety of microorganisms, including bacteria and fungi. nih.govarxiv.orgarxiv.orgnih.govnih.gov

The primary mechanism of action for these ILs is believed to involve the permeabilization of the bacterial cell membrane. nih.govarxiv.orgarxiv.org The hydrophobic alkyl chain interacts directly with the lipid bilayer of the cell membrane, leading to increased membrane dynamics and permeability, which ultimately results in bacterial cell death. nih.govarxiv.orgarxiv.org

Key findings from correlative studies include:

Increased Hydrophobicity: Longer alkyl chains increase the hydrophobicity of the IL, which enhances its ability to insert into and disrupt the bacterial cell membrane. arxiv.orgmdpi.com

Optimal Chain Length: While a longer alkyl chain generally leads to better antimicrobial activity, there appears to be an optimal length. For 1-alkyl-3-methylimidazolium cations, the most potent antimicrobial effect is often observed with alkyl chains containing 10 to 12 carbon atoms. nih.gov Activity may decrease with chains longer than 12 carbons or shorter than 10 carbons. nih.gov

Correlation with Membrane Dynamics: A direct correlation has been established between the increase in alkyl chain length, enhanced lipid lateral diffusion within the membrane, and improved antimicrobial potency. nih.govarxiv.orgarxiv.orgbohrium.com

Cation and Anion Influence: The structure of the cation, particularly the alkyl chain length, is a more dominant factor in determining antimicrobial activity than the nature of the anion. arxiv.orgoatext.com

The following table illustrates the effect of alkyl chain length on the Minimum Inhibitory Concentration (MIC) of imidazolium-based ionic liquids against E. coli.

| Ionic Liquid | Alkyl Chain Length | MIC (mM) |

| [EMIM][Br] | 2 carbons | 600 |

| [HMIM][Br] | 6 carbons | 64 |

| [DMIM][Br] | 10 carbons | 0.5 |

| Data sourced from Ghosh et al., 2024. arxiv.org |

These findings underscore the importance of the alkyl chain length in the rational design of new ionic liquid-based antimicrobial agents. nih.govarxiv.org

Cellular Pathway Modulation Studies (In Vitro)

Investigation of Inflammatory Mediator Production (e.g., Nitric Oxide) in Cellular Models

The inflammatory response is a complex biological process involving the production of various signaling molecules known as inflammatory mediators. These include cytokines, chemokines, and nitric oxide (NO). nih.govfrontiersin.orgmedicaljournals.se The modulation of these mediators is a key area of research for developing anti-inflammatory therapies. frontiersin.orgmedicaljournals.se

In cellular models of inflammation, such as macrophages or endothelial cells, the production of inflammatory mediators can be induced by stimuli like lipopolysaccharide (LPS). frontiersin.org LPS triggers pro-inflammatory reactions, leading to the release of mediators like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), IL-6, and nitric oxide. frontiersin.orgnih.govmdpi.com

Nitric oxide is a key inflammatory mediator, and its production is often upregulated during inflammation. medicaljournals.se For instance, in carrageenan-induced skin inflammation models, NO activates cyclooxygenase-1 (COX-1) in the early phase and upregulates COX-2 expression in the late phase, leading to the production of prostaglandins (B1171923) that exacerbate the inflammatory process. medicaljournals.se

Some compounds exert their anti-inflammatory effects by inhibiting the production of these mediators. For example, hydrogen sulfide (B99878) (H2S) treatment can reduce the production of inflammatory molecules like VCAM-1, ICAM-1, and MCP-1 in TNF-α-induced endothelial cells. mdpi.com Similarly, certain natural extracts and their components have been shown to inhibit the expression of TNF-α and IL-1β. mdpi.com

Computational and Theoretical Chemistry Analyses of 1 4 Phenoxybutyl Imidazole

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (protein or DNA). These methods are instrumental in drug discovery and materials science.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling for 1-(4-phenoxybutyl)imidazole involves simulating its binding to various protein targets. This process helps in identifying potential biological targets and understanding the nature of the binding. The interactions are typically a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces. nih.gov For instance, the imidazole (B134444) moiety, a key component of this compound, is known to participate in various biological interactions, often acting as a hydrogen bond donor or acceptor. mdpi.com

Docking studies with derivatives of imidazole have revealed specific interactions within protein active sites. researchgate.netbiorxiv.org For example, in studies of related imidazole compounds, interactions with key amino acid residues have been identified, which are crucial for the compound's inhibitory activity. nih.gov The phenoxybutyl group of this compound can engage in hydrophobic interactions with non-polar residues of a protein's binding pocket. nih.gov The specific interactions depend on the topology and chemical environment of the protein's active site. nih.govresearchgate.net

DNA Binding Affinity Studies

The interaction of small molecules with DNA is a significant area of research, particularly for the development of gene-targeting drugs. Pyrrole-imidazole polyamides, which share the imidazole ring with the compound of interest, are known to bind to the minor groove of DNA in a sequence-specific manner. beilstein-journals.orgresearchgate.netkyoto-u.ac.jp The affinity and specificity of these interactions are critical for their biological function. nih.govnih.gov

For this compound, its potential to bind to DNA would likely involve the planar imidazole ring intercalating between DNA base pairs or binding to the minor groove. The phenoxybutyl chain could further stabilize this interaction through van der Waals forces and hydrophobic interactions with the deoxyribose-phosphate backbone. researchgate.net The binding affinity can be quantified by determining the dissociation constant (KD), with lower values indicating stronger binding. beilstein-journals.org The sequence specificity of such binding would be a key determinant of its potential as a therapeutic agent. beilstein-journals.org

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of a molecule. These methods are based on the principles of quantum mechanics.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scispace.commdpi.comaimspress.com DFT calculations for this compound can provide information about its geometry, electronic distribution, and reactivity. orientjchem.orgniscpr.res.in The method is based on the principle that the energy of a molecule can be determined from its electron density. scispace.com

Studies on related imidazole derivatives using DFT have successfully predicted their optimized geometries and electronic properties. orientjchem.orgniscpr.res.in For this compound, DFT calculations would involve optimizing its molecular structure to find the lowest energy conformation. This analysis provides insights into bond lengths, bond angles, and dihedral angles, which are fundamental to its chemical behavior. nih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity. imperial.ac.ukchalcogen.ro The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. irjweb.comresearchgate.net For this compound, the HOMO is likely to be located on the electron-rich phenoxy and imidazole rings, while the LUMO may be distributed over the entire molecule. orientjchem.org The calculated energies of these orbitals and their gap provide a quantitative measure of the molecule's ability to participate in charge-transfer interactions. chalcogen.roirjweb.com

Table of Calculated Quantum Chemical Parameters for an Imidazole Derivative Data based on a representative imidazole derivative from a computational study.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2967 eV |

| LUMO Energy | 1.8096 eV |

| HOMO-LUMO Gap (ΔE) | 4.4871 eV |

| Electronegativity (χ) | Value not available in source |

| Chemical Hardness (η) | 2.2449 eV |

| Electrophilicity Index (ω) | Value not available in source |

Source: International Research Journal of Education and Technology. irjweb.com

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Serine |

| Threonine |

| Glutamine |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Leucine |

| Isoleucine |

Dipole Moment and Electron Transfer Characterization

The dipole moment and electron transfer characteristics of a molecule are fundamental to understanding its polarity, solubility, and reactivity. For this compound, these properties are influenced by the combination of the polar imidazole ring and the phenoxybutyl group.

Electron transfer is a key process in many chemical and biological reactions. In systems containing both phenol (B47542) and imidazole moieties, concerted proton-electron transfer (CPET) has been observed upon oxidation. nih.gov This process involves the simultaneous transfer of a proton from the phenol and an electron to an acceptor, a mechanism of interest in understanding the chemistry of reactive oxygen species and biological antioxidants. nih.gov The study of electron donor-acceptor complexes between iodine and imidazole derivatives has shown that the interaction involves the non-bonding electrons of the pyridine-like nitrogen in the imidazole ring, forming n-type charge-transfer complexes. niscpr.res.in The stability of these complexes is influenced by the electronic properties of the substituents on the imidazole ring. niscpr.res.in

Table 1: Calculated Quantum Chemical Parameters for Related Imidazole Derivatives

| Compound/System | Calculated Parameter | Value/Observation | Reference |

| 1-benzyl-3-(4-phenoxybutyl)imidazolium bromide | Dipole moment, Amount of electrons transferred | Calculated using DFT to understand corrosion inhibition. | jmaterenvironsci.com |

| Imidazole Derivatives | Dipole moment, Electronegativity, Electrophilicity | After protonation, the dipole moment decreased, while other descriptors increased. | bohrium.com |

| Phenol-imidazole compounds | Concerted Proton-Electron Transfer (CPET) | Occurs upon one-electron oxidation. | nih.gov |

| Imidazole-Iodine Complexes | Charge-Transfer Complex Formation | n-type complexes formed, stability depends on substituents. | niscpr.res.in |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational techniques in drug discovery for identifying novel bioactive molecules. nih.govnih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. cutm.ac.in

While no specific pharmacophore models have been published for this compound itself, models have been developed for various classes of imidazole derivatives targeting different enzymes and receptors. nih.govnih.govmdpi.com For example, pharmacophore models have been successfully used to identify novel inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 from a series of acidic indole (B1671886) derivatives, a class of compounds that can share structural similarities with imidazole-containing structures. nih.gov The development of such models typically involves identifying common chemical features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings among a set of known active compounds. nih.gov A study on phenoxyalkyl pyridinium (B92312) oximes, which share the phenoxyalkyl scaffold, also utilized pharmacophore modeling, indicating the applicability of this approach to related structures. researchgate.net

Virtual screening then uses these pharmacophore models to search large databases of chemical compounds to identify those that match the pharmacophoric features. mdpi.comjddtonline.info This process can significantly reduce the number of compounds that need to be synthesized and tested in the lab. mdpi.com For instance, virtual screening of imidazole derivatives has been employed to identify potential inhibitors of the SARS-CoV-2 main protease. mdpi.com The identified hits from such screenings are then typically subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity to the target protein. jddtonline.info

Table 2: Applications of Pharmacophore Modeling and Virtual Screening for Imidazole-Related Compounds

| Application Area | Target/Purpose | Key Findings/Approach | Reference |

| Antiviral Drug Design | Human Cytomegalovirus (HCMV) | QSAR models used to screen a virtual library of imidazole derivatives, leading to the synthesis and testing of promising compounds. | nih.gov |

| SARS-CoV-2 Inhibitors | Main Protease (Mpro) | Computational screening of imidazole derivatives identified compounds with strong binding affinities. | mdpi.com |

| mPGES-1 Inhibitors | Identification of novel scaffolds | Ligand-based pharmacophore models developed from known acidic inhibitors were used to screen chemical databases. | nih.gov |

| Antimicrobial Agents | DNA Gyrase | Molecular docking used as a virtual screening tool for imidazole phenanthroline derivatives. | jddtonline.info |

Molecular Dynamics Simulations for Conformational and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time. nih.govmdpi.com This technique is particularly valuable for understanding how a molecule like this compound might behave in a biological environment, such as the binding pocket of a protein. nih.gov

MD simulations have been extensively used to study the interaction between ligands and their protein targets. nih.gov For imidazole derivatives, MD simulations have been employed to assess the stability of ligand-protein complexes. For example, in a study of potential SARS-CoV-2 main protease inhibitors, MD simulations were used to confirm the stability of the most promising imidazole derivative within the enzyme's active site over the simulation period. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and specificity. mdpi.com

The conformational dynamics of a molecule are also crucial for its biological activity. rsc.org The flexible butyl linker in this compound allows for a range of possible conformations. MD simulations can explore this conformational landscape, identifying low-energy and biologically relevant shapes the molecule can adopt. rsc.orgnih.gov Studies on other flexible molecules have shown that MD simulations can elucidate how conformational selection governs binding preferences to different targets. frontiersin.org While a specific MD simulation study on this compound was not found in the search results, the principles and applications demonstrated for other imidazole-containing ligands are directly relevant to understanding its potential behavior. mdpi.comnih.gov

Future Research Directions and Concluding Perspectives

Exploration of Novel Synthetic Pathways and Analog Design

The synthesis of 1-(4-phenoxybutyl)imidazole can be achieved through established N-alkylation methods. A common route involves the reaction of imidazole (B134444) with a suitable 4-phenoxybutyl halide, such as 1-bromo-4-phenoxybutane, in the presence of a base. One documented synthesis involves a two-step process starting with a Williamson ether synthesis to form the phenoxybutyl moiety, followed by N-alkylation of imidazole. researchgate.net

Future research could focus on developing more efficient, sustainable, and versatile synthetic methodologies. This includes the exploration of:

Green Chemistry Approaches: Utilizing environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. Ultrasound-assisted synthesis, for instance, has been successfully employed for the preparation of related imidazolium-based ionic liquids, often leading to shorter reaction times and higher yields. jmaterenvironsci.com

One-Pot Syntheses: Designing multi-component reactions where imidazole, a phenol (B47542) precursor, and a four-carbon linker are combined in a single step to streamline the synthetic process.

Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound and its analogs, which can offer precise control over reaction parameters, improved safety, and scalability.

Furthermore, the design and synthesis of a library of analogs based on the this compound scaffold is a crucial next step. Systematic modifications to the core structure can provide valuable insights into structure-activity relationships (SAR). Key areas for analog design include:

Substitution on the Phenyl Ring: Introducing various functional groups (e.g., electron-donating, electron-withdrawing, halogens) to the phenyl ring can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule.

Alterations to the Butyl Linker: Varying the length and rigidity of the alkyl chain can influence the molecule's conformational flexibility and its ability to interact with biological targets.

Modifications of the Imidazole Ring: Substitution at the C2, C4, and C5 positions of the imidazole ring can fine-tune the steric and electronic characteristics of the molecule.

The following table outlines potential analogs and the rationale for their synthesis:

| Analog | Modification | Rationale for Synthesis |

| 1-(4-(4-chlorophenoxy)butyl)imidazole | Addition of a chlorine atom to the phenyl ring | To investigate the effect of an electron-withdrawing group on biological activity. |

| 1-(3-phenoxypropyl)imidazole | Shortening of the alkyl linker | To assess the impact of linker length on target binding and flexibility. |

| 2-methyl-1-(4-phenoxybutyl)imidazole | Addition of a methyl group to the imidazole ring | To explore how steric hindrance at the imidazole ring affects molecular interactions. |

| 1-(4-phenoxybutyl)benzimidazole | Replacement of imidazole with benzimidazole (B57391) | To evaluate the influence of an extended aromatic system on the compound's properties. |

Advanced Investigations into Mechanistic Understanding and Target Engagement

A significant area for future research is the elucidation of the mechanism of action and the identification of specific biological targets for this compound and its derivatives. While the broader class of imidazole-containing compounds is known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects, the specific molecular interactions of this particular compound remain largely unexplored.

Key research avenues to pursue include:

In Vitro and In Vivo Studies: Comprehensive screening of this compound and its analogs against a panel of cell lines (e.g., cancer cells, microbial strains) and in animal models of disease will be essential to determine its biological activity profile.

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific proteins or other biomolecules that this compound interacts with. Once potential targets are identified, further validation through biochemical and cellular assays will be necessary.

Biochemical and Biophysical Assays: Utilizing methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and enzyme kinetics to characterize the binding affinity and kinetics of the compound with its target(s).

For instance, closely related imidazolium-based ionic liquids have demonstrated antibacterial activity. mdpi.com Future studies on this compound could investigate its potential to disrupt bacterial cell membranes, inhibit essential enzymes, or interfere with other microbial processes.

Development of Integrated Computational-Experimental Research Paradigms

The integration of computational modeling with experimental studies offers a powerful approach to accelerate the discovery and optimization of novel compounds. For this compound, a synergistic computational-experimental workflow can provide deep insights into its properties and guide the design of more potent and selective analogs.

Computational approaches can be employed to:

Predict Physicochemical Properties: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate molecular properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and molecular electrostatic potential (MEP). jmaterenvironsci.comnih.gov These parameters can provide insights into the molecule's reactivity and potential for intermolecular interactions.

Molecular Docking and Virtual Screening: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its analogs within the target's active site. This can help in prioritizing compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, it is possible to establish a mathematical relationship between the structural features of a series of analogs and their biological activity. This can aid in the rational design of new compounds with improved properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between the compound and its target, offering insights into the stability of the complex and the key residues involved in binding.

The following table summarizes key computational parameters and their significance:

| Computational Method | Calculated Parameter | Significance |

| Density Functional Theory (DFT) | HOMO-LUMO energy gap | Relates to the chemical reactivity and stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | Identifies regions of the molecule that are prone to electrophilic and nucleophilic attack. | |

| Molecular Docking | Binding energy/score | Predicts the binding affinity of the ligand to its target receptor. |

| QSAR | Predictive models | Correlates chemical structure with biological activity to guide analog design. |

| Molecular Dynamics (MD) | Root Mean Square Deviation (RMSD) | Assesses the stability of the ligand-protein complex over time. |

Experimental validation is crucial to confirm the predictions from computational models. The synthesis of prioritized compounds and their evaluation in relevant biological assays will provide the necessary feedback to refine and improve the computational models, creating a powerful iterative cycle of design, prediction, synthesis, and testing.

Emerging Applications and Opportunities for Imidazole-Based Scaffolds in Diverse Scientific Disciplines

The versatile nature of the imidazole scaffold opens up a wide range of potential applications for this compound and its derivatives beyond the traditional pharmaceutical realm. Future research should explore these emerging opportunities.

Corrosion Inhibition: Imidazolium-based ionic liquids with similar structural features have shown promise as corrosion inhibitors for metals in acidic environments. jmaterenvironsci.com The nitrogen atoms in the imidazole ring can adsorb onto the metal surface, forming a protective layer that prevents corrosion. The efficacy of this compound as a corrosion inhibitor for various metals and alloys warrants investigation.

Materials Science: The ability of the imidazole moiety to coordinate with metal ions makes it a valuable building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing.

Ionic Liquids: The quaternization of the imidazole nitrogen in this compound can lead to the formation of ionic liquids. By pairing the resulting imidazolium (B1220033) cation with different anions, a wide range of ionic liquids with tunable physicochemical properties (e.g., viscosity, conductivity, thermal stability) can be designed for applications as green solvents, electrolytes, and catalysts. jmaterenvironsci.commdpi.com

Agrochemicals: The imidazole ring is present in several commercially successful fungicides. Investigating the antifungal and pesticidal activities of this compound and its analogs could lead to the development of new agrochemicals.

Q & A

Q. Basic

- 1H/13C NMR : Key for identifying substituent positions (e.g., phenoxybutyl chain integration at δ 3.5–4.5 ppm for -OCH₂- groups) .

- FTIR : Confirm C-N (1250–1350 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ for C₁₃H₁₆N₂O).

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra.

How can researchers optimize reaction parameters to mitigate byproduct formation during the synthesis of this compound analogs?

Q. Advanced

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of imidazole, reducing side reactions .

- Catalyst Screening : Test transition metals (Cu, Pd) or acid catalysts (AcOH) for regioselective alkylation .

- Temperature Control : Lower temperatures (0–25°C) minimize decomposition of sensitive intermediates .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dialkylated products) and adjust stoichiometry.

Case Study : In benzimidazole synthesis, nano SiO₂ reduced reaction time from 24 h to 6 h, minimizing degradation .

What approaches are recommended for analyzing contradictory data on the biological activity of this compound derivatives?

Advanced

Contradictions in IC₅₀ values or efficacy may arise from:

- Assay Variability : Standardize enzyme sources (e.g., recombinant vs. tissue-derived NOS) and buffer conditions .

- Structural Analogues : Compare substituent effects; e.g., 4-chlorobenzyl derivatives showed higher antimicrobial activity than bromo analogs .

- Dose-Response Validation : Replicate studies with >3 independent trials and include positive controls (e.g., TRIM for NOS inhibition ).

Q. Basic

- Enzyme Inhibition Assays :

- Fluorometric assays : Measure NADPH depletion in NOS inhibition studies .

- Colorimetric methods : Detect thromboxane B₂ (TXB₂) via ELISA for COX/TXA₂ synthase inhibition .

- Cell-Based Assays : Use platelet-rich plasma to study anti-aggregation effects under collagen induction .

Advanced Design : Include dual inhibitors (e.g., COX/LOX) to assess selectivity, and use siRNA knockdowns to confirm target specificity.

How does the alkyl chain length in phenoxyalkyl-substituted imidazoles affect pharmacokinetic properties?

Q. Advanced

- Lipophilicity : Longer chains (e.g., butyl vs. ethyl) increase logP, enhancing membrane permeability but reducing aqueous solubility .

- Metabolic Stability : Assess via liver microsome assays; bulky groups (e.g., tert-butyl) resist CYP450 oxidation .

- In Vivo Half-Life : Compare AUC in rodent models using LC-MS/MS plasma profiling.

Methodology : Perform QSAR modeling to correlate chain length with bioavailability and optimize ADME properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.